Gamma-undecalactone

Catalog No.
S590758
CAS No.
104-67-6
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gamma-undecalactone

CAS Number

104-67-6

Product Name

Gamma-undecalactone

IUPAC Name

5-heptyloxolan-2-one

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h10H,2-9H2,1H3

InChI Key

PHXATPHONSXBIL-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in alcohol, most fixed oils and propylene glycol; insoluble in glycerol and in water
1 ml in 5 ml 60% alcohol (in ethanol)

Canonical SMILES

CCCCCCCC1CCC(=O)O1

The exact mass of the compound Gamma-undecalactone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, most fixed oils and propylene glycol; insoluble in glycerol and in water1 ml in 5 ml 60% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406421. It belongs to the ontological category of lactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Gamma-undecalactone, widely known in the industry under the historical misnomer Aldehyde C-14, is an 11-carbon cyclic ester (γ-lactone) that serves as a foundational ingredient in flavor and fragrance (F&F) manufacturing. Valued for its intense, substantive peach and apricot olfactory profile, it is a highly lipophilic compound with a LogP of approximately 3.06 and a low vapor pressure of <0.004 mmHg at 25°C [1]. For industrial buyers and formulators, its primary procurement value lies in its dual functionality as both a high-impact aroma chemical and a tenacious base-note fixative. Unlike highly volatile top-note esters, gamma-undecalactone provides sustained release kinetics in emulsions and aqueous systems, making it a benchmark material for engineering long-lasting gourmand and fruity profiles in fine fragrances, personal care products, and specialized food additives [2].

Substituting gamma-undecalactone with closely related analogs fundamentally disrupts formulation performance and olfactory targeting. Replacing it with shorter-chain homologs like gamma-decalactone increases volatility, causing the scent to elute too quickly in water-release applications and failing to provide necessary base-note substantivity [1]. Conversely, substituting with its structural isomer, delta-undecalactone (a 6-membered ring), shifts the sensory profile toward heavier, creamier dairy notes, which can muddy crisp fruit-based architectures [2]. Furthermore, attempting to replace lactones with cheaper linear fruity esters results in rapid hydrolytic degradation in aqueous or mildly alkaline media; linear esters cleave easily, whereas the cyclic lactone structure of gamma-undecalactone offers measurably higher resistance to hydrolysis, preventing the premature loss of characteristic aroma and the development of off-odors during a product's shelf life [3].

Chain-Length Dependent Hydrolytic Stability in Mildly Alkaline Media

In aqueous and mildly alkaline formulations (such as soaps and certain cosmetics), lactones are susceptible to ring-opening hydrolysis, which destroys their olfactory properties. However, stability is highly dependent on chain length. At pH 8.0, gamma-undecalactone demonstrates significantly greater hydrolytic resistance compared to shorter-chain homologs, undergoing 45–70% hydrolysis after 1 hour, whereas gamma-nonalactone suffers 81–88% degradation under identical conditions [1].

Evidence DimensionHydrolysis rate at pH 8.0 (1 hour)
Target Compound DataGamma-undecalactone (45–70% hydrolysis)
Comparator Or BaselineGamma-nonalactone (81–88% hydrolysis)
Quantified Difference11–43% greater retention of the intact lactone ring for the 11-carbon chain
ConditionsAqueous medium at pH 8.0 for 1 hour

Formulators of mildly alkaline personal care products must prioritize gamma-undecalactone over shorter-chain lactones to ensure adequate shelf-life and sustained fragrance integrity.

Vapor Pressure and Base-Note Tenacity

The procurement of aroma chemicals for base-note applications relies heavily on low vapor pressure to ensure longevity on the substrate. Gamma-undecalactone exhibits a highly stable vapor pressure of <0.004 mmHg at 25°C and a LogP of 3.06, allowing it to act as a tenacious fixative that lasts up to one week on a standard smelling strip [1]. In contrast, shorter-chain analogs like gamma-decalactone possess higher volatility and lower odor detection thresholds, causing them to elute rapidly in the early stages of water-release models[2].

Evidence DimensionVapor pressure and olfactory longevity
Target Compound DataGamma-undecalactone (<0.004 mmHg at 25°C; 1-week strip tenacity)
Comparator Or BaselineGamma-decalactone (Higher volatility; early-phase water release)
Quantified DifferenceExtended base-note retention vs. rapid top/middle-note flash-off
ConditionsStandard perfumery smelling strip at 25°C and water-release partition models

Buyers formulating rinse-off products or long-lasting fine fragrances must select gamma-undecalactone to ensure the peach/fruity accord survives the initial application or wash phase.

Ring-Size Dependent Olfactory Profiling (Gamma vs. Delta)

The size of the lactone ring dictates the fundamental sensory category of the compound. Gamma-undecalactone, possessing a 5-membered ring, delivers a pronounced, juicy peach and apricot profile. If a buyer substitutes this with delta-undecalactone—which shares the exact same carbon count but features a 6-membered ring—the profile shifts noticeably toward a creamier, dairy-like nuance[1]. While both are valuable, they are not interchangeable in precision flavor matching.

Evidence DimensionPrimary olfactory character
Target Compound DataGamma-undecalactone (5-membered ring; crisp peach/fruity)
Comparator Or BaselineDelta-undecalactone (6-membered ring; cream/peach/dairy)
Quantified DifferenceFundamental organoleptic shift from pure fruit to dairy/fatty notes
ConditionsStandard organoleptic evaluation

Procurement teams must ensure strict isomeric purity (gamma over delta) when formulating clear, crisp fruit flavors where dairy or creamy off-notes would be unacceptable.

Sustained-Release Rinse-Off Cosmetics (Shampoos and Body Washes)

Due to its low vapor pressure (<0.004 mmHg) and high LogP (3.06), gamma-undecalactone partitions effectively into the lipophilic phase of emulsions and resists immediate flash-off during water dilution. It is an established choice for ensuring a lingering fruity scent on hair and skin post-rinse, outperforming lighter lactones that wash away immediately [1].

pH-Controlled Emulsions and Mild Soaps (pH 4-7)

Leveraging its superior hydrolytic stability compared to linear esters and shorter-chain lactones (e.g., gamma-nonalactone), it serves as a robust fragrance engine in slightly acidic to neutral lotions and mild alkaline bases where other fruity esters would rapidly degrade and lose their olfactory impact [2].

Base-Note Anchoring in Fine Perfumery

Its proven tenacity (lasting up to one week on a smelling strip) allows perfumers to use it as a structural fixative. It anchors more volatile top notes, such as gamma-decalactone, providing a continuous gourmand or fruity undertone throughout the dry-down phase of the fragrance [3].

Physical Description

Liquid; Liquid, Other Solid; Dry Powder, Liquid, Other Solid
Colorless to yellow liquid with a strong fruity odor like peaches; [Reference #1]
colourless to slightly yellow liquid with a fruity, peach-like odou

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

184.146329876 Da

Monoisotopic Mass

184.146329876 Da

Boiling Point

286.0 °C

Heavy Atom Count

13

Density

0.942-0.945

UNII

QB1T0AG2YL

GHS Hazard Statements

Aggregated GHS information provided by 2207 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1536 of 2207 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 671 of 2207 companies with hazard statement code(s):;
H315 (10.28%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (10.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (34.13%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (63.34%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

104-67-6

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Solvent; Masking

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Plastics Material and Resin Manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Food, beverage, and tobacco product manufacturing
Miscellaneous Manufacturing
Wholesale and Retail Trade
2(3H)-Furanone, 5-heptyldihydro-: ACTIVE

Dates

Last modified: 08-15-2023
Yoshikawa et al. Unsaturated aliphatic alcohol as a natural ligand for mouse odorant receptor. Nature Chemical Biology, doi: 10.1038/nchembio.1164, published online 13 January 2013 http://www.nature.com/naturechemicalbiology

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